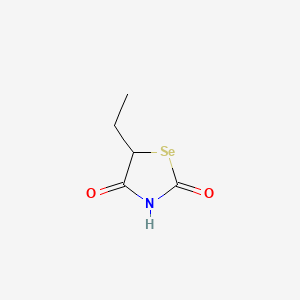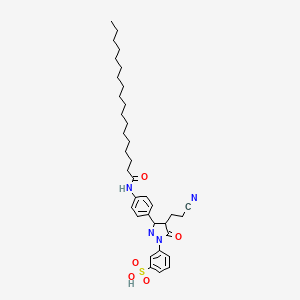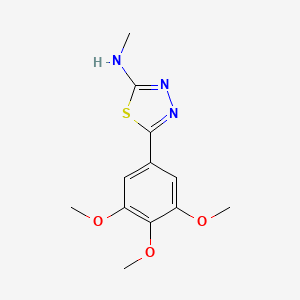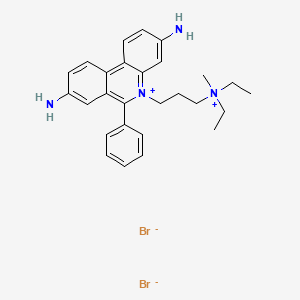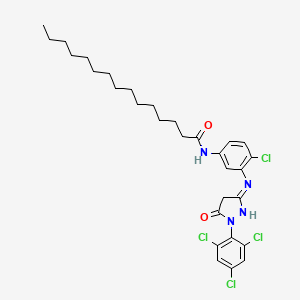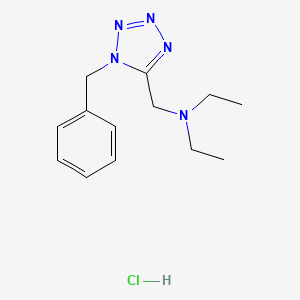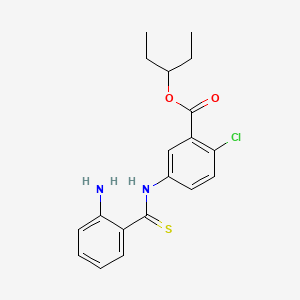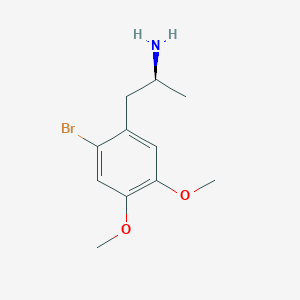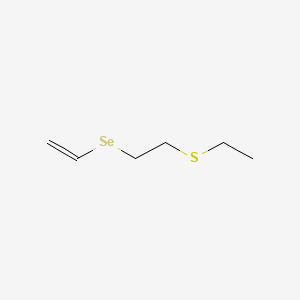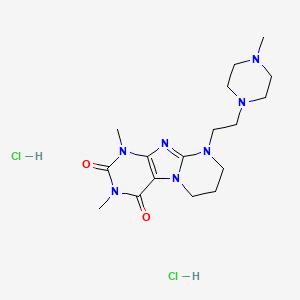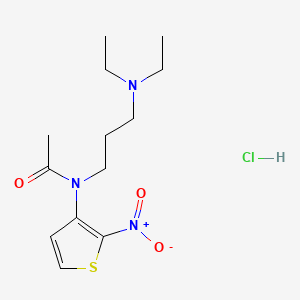
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a diethylamino group, a nitro group, and a thienyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which can affect its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylamino propyl intermediate: This step involves the reaction of diethylamine with a suitable alkyl halide, such as 3-chloropropylamine, under basic conditions to form the diethylamino propyl intermediate.
Introduction of the nitro group: The nitro group can be introduced through nitration of a suitable aromatic precursor, such as thiophene, using a mixture of concentrated sulfuric acid and nitric acid.
Coupling reaction: The diethylamino propyl intermediate is then coupled with the nitro-substituted thiophene derivative under appropriate conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the hydrochloride salt: The final step involves the treatment of the coupled product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted amides or other functionalized products.
科学研究应用
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways or target specific receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The thienyl group can enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-2-thienyl)-, monohydrochloride: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
Acetamide, N-(3-(diethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and interaction with biological targets, while the nitro and thienyl groups contribute to its reactivity and binding affinity.
属性
CAS 编号 |
122777-81-5 |
|---|---|
分子式 |
C13H22ClN3O3S |
分子量 |
335.85 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O3S.ClH/c1-4-14(5-2)8-6-9-15(11(3)17)12-7-10-20-13(12)16(18)19;/h7,10H,4-6,8-9H2,1-3H3;1H |
InChI 键 |
YESAUUNVFCUTBL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


